molecular formula C11H10ClNO2 B2457571 2-Chloro-5,7-dimethoxyquinoline CAS No. 79249-32-4

2-Chloro-5,7-dimethoxyquinoline

Cat. No.: B2457571
CAS No.: 79249-32-4
M. Wt: 223.66
InChI Key: QXNBZDNWUYWVMZ-UHFFFAOYSA-N
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Description

2-Chloro-5,7-dimethoxyquinoline is a nitrogen-containing heterocyclic compound derived from quinoline. It has gained significant attention in the scientific community due to its diverse biological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,7-dimethoxyquinoline typically involves the chlorination of 5,7-dimethoxyquinoline. One common method includes the sonochemical dehalogenation of substituted 2,4-dichloroquinolines, which proceeds stepwise to provide the desired dimethoxyquinolines . Another method involves the nitrification of 3,4-dimethoxyacetophenone, followed by condensation, reduction cyclization, and finally chlorination to obtain the compound .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity. These methods typically involve accessible raw materials, mild reaction conditions, and simple after-treatment processes to ensure high yield and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,7-dimethoxyquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different quinoline-based compounds.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents for oxidation, and nucleophiles for substitution reactions. Conditions such as temperature, solvent, and reaction time are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which have applications in medicinal chemistry and other fields .

Scientific Research Applications

2-Chloro-5,7-dimethoxyquinoline has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: The compound exhibits diverse biological properties, making it useful in biological research.

    Industry: The compound is used in the production of various industrial chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5,7-dimethoxyquinoline involves its interaction with specific molecular targets and pathways. For instance, it can induce cell cycle arrest and upregulate cell cycle-regulating proteins, which contributes to its anticancer activity . The compound’s effects are mediated through its interaction with cellular proteins and enzymes, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-5,7-dimethoxyquinoline include other quinoline derivatives such as:

  • 5,7-Dimethoxyquinoline
  • 2-Chloro-6,7-dimethoxyquinoline
  • 2,4-Dichloroquinoline

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of chloro and methoxy groups at specific positions on the quinoline ring. This unique structure contributes to its distinct chemical reactivity and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-chloro-5,7-dimethoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-14-7-5-9-8(10(6-7)15-2)3-4-11(12)13-9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNBZDNWUYWVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC(=N2)Cl)C(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79249-32-4
Record name 2-chloro-5,7-dimethoxyquinoline
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